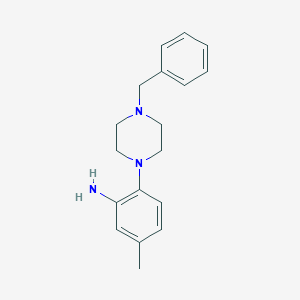

2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

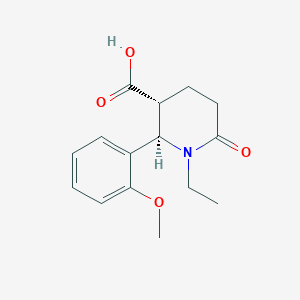

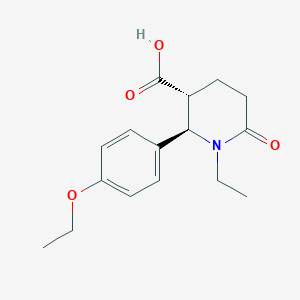

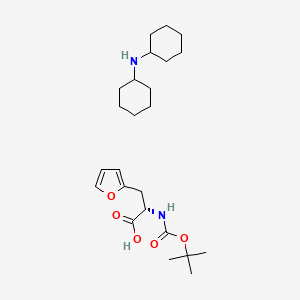

The compound "2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological properties and have been studied for their potential as central nervous system agents, antihistaminic agents, and therapeutic agents for diseases like Alzheimer's .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the use of transition metal-catalyzed N-arylation, as well as various condensation reactions with different precursor molecules. For instance, the synthesis of 1,4-dipiperazino benzenes, which are structurally related to "this compound," involves stepwise N-arylation of chiral piperazines to a central benzene core . Similarly, the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, another related compound, is achieved through amination of 4-iodo-2-methyl-6-nitroaniline using cost-effective reagents .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by techniques such as X-ray crystallography, which reveals the geometrical arrangement of the compound's atoms and functional groups. For example, the crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a related compound, shows that the molecule is not planar and the rings are coplanar with their attached groups . The piperazine ring can adopt different conformations, such as chair or boat, depending on the specific substituents and the overall molecular context .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including those that lead to the formation of cyclic dipeptides and other complex structures. The versatility of these compounds is demonstrated by their ability to undergo reactions with haloacetyl chlorides, bromoacetates, and other reagents to yield a wide range of products with potential biological activity . The reactivity of the piperazine nitrogen atoms and the substituents on the benzene rings play a crucial role in these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" and related compounds are influenced by their molecular structure. The presence of methoxy, nitro, and other functional groups can affect properties such as solubility, melting point, and reactivity. The crystallographic studies provide insights into the density, space group, and unit cell dimensions, which are important for understanding the material properties of these compounds . Additionally, the hydrogen bonding patterns observed in the crystal structures can influence the stability and solubility of the compounds .

Safety and Hazards

Direcciones Futuras

There are ongoing studies on related compounds such as “2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide” which is an effective human carbonic anhydrase (hCA) inhibitor . This suggests that “2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine” and its related compounds could have potential applications in the field of medicinal chemistry.

Propiedades

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3/c1-15-7-8-18(17(19)13-15)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQLPYZHUVVMRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)